methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structural features, has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Subsequent functionalization steps, such as amination and esterification, are employed to introduce the amino and ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to enhance reaction efficiency and yield. For instance, phosphate-based catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) can be utilized . These catalysts facilitate the condensation and cyclization reactions necessary for constructing the quinoxaline framework.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit enhanced biological activities.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Brominated quinoxaline compounds.
Scientific Research Applications
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of optoelectronic materials and sensors.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerases, enzymes crucial for DNA replication and transcription . This inhibition can result in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline 1,4-di-N-oxide derivatives: Known for their antimicrobial and anticancer activities.
Indolo[2,3-b]quinoxalines: Used in optoelectronic devices and as antiviral agents.
Quinoxaline sulfonamides: Investigated for their diuretic properties.
Uniqueness
Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C24H18N4O3 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-phenoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H18N4O3/c1-30-24(29)20-21-23(27-19-10-6-5-9-18(19)26-21)28(22(20)25)15-11-13-17(14-12-15)31-16-7-3-2-4-8-16/h2-14H,25H2,1H3 |
InChI Key |
QDIAEDGLWGTZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
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